2,4,6-tri(9H-Carbazol-9-yl)benzonitrile
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Overview
Description
2,4,6-tri(9H-Carbazol-9-yl)benzonitrile is a compound with the molecular formula C43H26N4 and a molecular weight of 598.71 g/mol . It is a derivative of benzonitrile, where three carbazolyl groups are attached to the benzene ring at the 2, 4, and 6 positions. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its unique photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tri(9H-Carbazol-9-yl)benzonitrile typically involves the reaction of 2,4,6-tribromobenzonitrile with carbazole in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the product is typically achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4,6-tri(9H-Carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2,4,6-tri(9H-Carbazol-9-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Industry: Widely used in the production of OLEDs and other organic electronic devices
Mechanism of Action
The mechanism of action of 2,4,6-tri(9H-Carbazol-9-yl)benzonitrile in OLEDs involves its ability to act as a thermally activated delayed fluorescence (TADF) emitter. The carbazolyl groups act as electron donors, while the nitrile group acts as an electron acceptor. This donor-acceptor interaction facilitates the reverse intersystem crossing from the triplet to the singlet state, resulting in efficient light emission .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine: Similar structure but with a triazine core instead of a benzonitrile core.
4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile: Another TADF material with a different substituent pattern.
Uniqueness
2,4,6-tri(9H-Carbazol-9-yl)benzonitrile is unique due to its high photoluminescence quantum yield and its ability to act as a TADF emitter, making it highly efficient for use in OLEDs .
Properties
Molecular Formula |
C43H26N4 |
---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
2,4,6-tri(carbazol-9-yl)benzonitrile |
InChI |
InChI=1S/C43H26N4/c44-27-35-42(46-38-21-9-3-15-31(38)32-16-4-10-22-39(32)46)25-28(45-36-19-7-1-13-29(36)30-14-2-8-20-37(30)45)26-43(35)47-40-23-11-5-17-33(40)34-18-6-12-24-41(34)47/h1-26H |
InChI Key |
GXGRTYKSPGSAJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origin of Product |
United States |
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